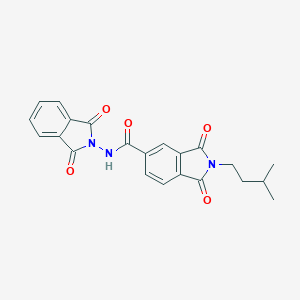
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit potent biological activity, making it a promising candidate for further research and development.
作用機序
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression.
Biochemical and Physiological Effects
Compound X has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory and anti-oxidant effects. These properties make it a potential treatment for a variety of diseases, including neurodegenerative disorders and cardiovascular disease.
実験室実験の利点と制限
One advantage of using N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X in lab experiments is its potent biological activity. This makes it a useful tool for studying the mechanisms of various diseases and potential treatments. However, one limitation is that the synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.
将来の方向性
There are many potential future directions for research involving N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Studies have shown that N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X can inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. Additionally, research is ongoing to explore the potential of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X as a treatment for cardiovascular disease, as well as its potential as an anti-viral agent.
合成法
The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X involves a multi-step process that requires specialized equipment and expertise. The first step involves the condensation of two molecules of phthalic anhydride with one molecule of isobutylamine to form the intermediate N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide, N-(2-isobutylphthalimido) phthalimide. This intermediate is then reacted with acetic anhydride to form N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X.
科学的研究の応用
Compound X has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-cancer properties. Studies have shown that N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X can induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment for various types of cancer.
特性
製品名 |
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide |
|---|---|
分子式 |
C22H19N3O5 |
分子量 |
405.4 g/mol |
IUPAC名 |
N-(1,3-dioxoisoindol-2-yl)-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H19N3O5/c1-12(2)9-10-24-19(27)16-8-7-13(11-17(16)20(24)28)18(26)23-25-21(29)14-5-3-4-6-15(14)22(25)30/h3-8,11-12H,9-10H2,1-2H3,(H,23,26) |
InChIキー |
QROUZGGJLNCWFH-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NN3C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NN3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B303036.png)



![3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B303043.png)

![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)
![2-(2,3-dimethylphenoxy)-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303049.png)
![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)
![2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide](/img/structure/B303051.png)

![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B303054.png)
![2-(4-tert-butylphenoxy)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303056.png)